3-(Pyrrolidin-1-yl)piperidine chemical properties
3-(Pyrrolidin-1-yl)piperidine chemical properties
An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)piperidine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
The 3-(Pyrrolidin-1-yl)piperidine scaffold represents a confluence of two of the most privileged saturated N-heterocycles in medicinal chemistry: piperidine and pyrrolidine.[1][2] This unique diamine structure offers a three-dimensional architecture and distinct physicochemical properties that make it a valuable building block for interrogating biological systems and developing novel therapeutics. This guide provides a comprehensive technical overview of 3-(Pyrrolidin-1-yl)piperidine, detailing its chemical properties, synthesis, spectroscopic signature, reactivity, and applications, with a focus on its strategic use in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.
The Strategic Importance of the 3-(Pyrrolidin-1-yl)piperidine Scaffold
Saturated heterocycles are foundational motifs in modern pharmaceuticals, prized for their ability to provide well-defined three-dimensional exit vectors, improve physicochemical properties such as solubility, and modulate pharmacological activity.[3][4] The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its conformational flexibility and its presence in numerous natural alkaloids and synthetic drugs.[2][5][6] Similarly, the pyrrolidine ring, often derived from the amino acid proline, is a versatile scaffold that confers unique stereochemical and basicity properties to molecules.[4][7]
The combination of these two rings into the 3-(Pyrrolidin-1-yl)piperidine structure creates a chiral scaffold with two distinct basic centers. This arrangement is particularly valuable in the design of agents targeting the central nervous system (CNS), where precise spatial orientation and modulated basicity are critical for interacting with receptors and crossing the blood-brain barrier.[8] The (R)-enantiomer, in particular, has been highlighted as a key intermediate for synthesizing selective ligands for dopamine, serotonin, and nicotinic acetylcholine receptors, making it a high-value fragment for developing treatments for neurological disorders.[8]
Physicochemical and Molecular Properties
Understanding the core physicochemical properties of a building block is critical for anticipating its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and target engagement.[9]
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₁₈N₂ | |
| Molecular Weight | 154.26 g/mol | |
| Appearance | Not specified; likely a liquid or low-melting solid at STP. | Inferred from related compounds. |
| Boiling Point | 231.0 ± 8.0 °C | [8] (Data for (R)-enantiomer) |
| pKa (Predicted) | ~9.5-10.5 (piperidine N), ~10.5-11.5 (pyrrolidine N) | Predicted. The pyrrolidine N is expected to be the more basic center. The pKa of piperidine is ~11.1.[10] |
| logP (Predicted) | ~1.0-1.5 | Predicted. The related 4-isomer has a calculated XLogP3 of 0.9.[11] This value indicates moderate lipophilicity. |
| Solubility | Soluble in methanol. | [12] (Data for 4-isomer). Expected to be soluble in water (especially when protonated) and polar organic solvents. |
Expertise & Experience Insights: The two nitrogen atoms will have distinct pKa values. The pyrrolidine nitrogen is generally a stronger base than the piperidine nitrogen due to differences in ring strain and hybridization. This differential basicity is a key feature for chemists to exploit. At physiological pH (~7.4), both nitrogens will be significantly protonated, enhancing aqueous solubility but potentially limiting passive membrane permeability. The predicted logP value suggests a good balance for CNS drug candidates, which often fall within the 1-3 range.
Synthesis and Purification
The synthesis of 3-(pyrrolidin-1-yl)piperidine can be achieved through several established methodologies for forming C-N bonds. One of the most direct and reliable approaches is the reductive amination between a protected 3-aminopiperidine and a suitable C4 synthon like 1,4-dibromobutane followed by cyclization, or more efficiently, with succinaldehyde or a derivative thereof. An alternative, atom-economical approach is the "borrowing hydrogen" methodology.[13][14]
Below is a representative protocol for a classical N-alkylation/cyclization approach.
Diagram: Synthetic Workflow
Caption: Representative synthetic workflow for 3-(Pyrrolidin-1-yl)piperidine.
Experimental Protocol: Synthesis via N-Alkylation and Cyclization
Trustworthiness: This protocol is based on well-established N-alkylation and cyclization reactions common in amine synthesis.[6][15] The use of a Boc protecting group ensures selective alkylation and prevents polymerization. Each step includes a clear objective and endpoint.
-
Step 1: Mono-N-Alkylation
-
To a stirred solution of N-Boc-3-aminopiperidine (1.0 equiv.) in acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv.) as a base.
-
Add 1,4-dibromobutane (1.2 equiv.) to the suspension.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS for the disappearance of the starting amine. This typically takes 12-24 hours.
-
Causality: Potassium carbonate is a mild inorganic base sufficient to scavenge the HBr byproduct without promoting side reactions. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction. A slight excess of the dibromide drives the reaction towards the mono-alkylated product.
-
-
Step 2: Intramolecular Cyclization
-
Upon consumption of the starting material, the reaction mixture containing the intermediate N-Boc-3-(4-bromobutylamino)piperidine will cyclize in situ under the reflux conditions to form the pyrrolidine ring. Continue heating for an additional 12-24 hours to ensure complete cyclization.
-
Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Causality: The terminal primary amine formed after initial alkylation is tethered in proximity to the bromo-alkyl chain, making the intramolecular Sₙ2 reaction favorable to form the five-membered pyrrolidine ring.
-
-
Step 3: Boc Deprotection
-
Dissolve the crude residue from Step 2 in dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 equiv.) or a 4M solution of HCl in dioxane dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete removal of the Boc group.
-
Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, releasing isobutylene and carbon dioxide, providing the free diamine as its corresponding salt.
-
-
Step 4: Purification
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the resulting crude salt in water and basify to pH >12 with 2M NaOH.
-
Extract the free base into an organic solvent such as DCM or ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the final compound by vacuum distillation or flash column chromatography on silica gel (using a gradient of DCM/Methanol with 1% triethylamine) to afford pure 3-(pyrrolidin-1-yl)piperidine.
-
Causality: Conversion to the free base allows for extraction into an organic solvent, separating it from inorganic salts. The addition of triethylamine to the chromatography eluent prevents the basic amine product from tailing on the acidic silica gel.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the final compound. While specific spectra for 3-(pyrrolidin-1-yl)piperidine are not widely published, its expected signature can be reliably predicted based on its structure and data from similar compounds like the 4-isomer.[16]
-
¹H NMR (400 MHz, CDCl₃): The spectrum will be complex due to overlapping signals of the aliphatic protons.
-
δ 3.0-2.2 ppm: A series of multiplets corresponding to the protons adjacent to the nitrogen atoms (α-protons) on both the piperidine and pyrrolidine rings.
-
δ 2.0-1.4 ppm: A broad set of multiplets from the remaining methylene protons on both rings.
-
The proton on the chiral center (C3 of the piperidine ring) will appear as a complex multiplet within the α-proton region.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~60-50 ppm: Signals for the carbon atoms adjacent to nitrogen. Expect four distinct signals in this region (C2/C6 of piperidine, C2'/C5' of pyrrolidine).
-
δ ~50-45 ppm: Signal for the chiral C3 carbon of the piperidine ring.
-
δ ~30-20 ppm: Signals for the remaining methylene carbons of both rings.
-
-
FT-IR (thin film):
-
~3300 cm⁻¹ (broad, weak): N-H stretch (from the piperidine nitrogen).
-
2950-2800 cm⁻¹ (strong): Aliphatic C-H stretching.
-
~1100-1000 cm⁻¹ (medium): C-N stretching.
-
-
Mass Spectrometry (EI or ESI):
-
[M]⁺ or [M+H]⁺: Expected at m/z 154 or 155, corresponding to the molecular weight.
-
Fragmentation: Common fragmentation patterns would involve the loss of alkyl fragments from either ring or cleavage alpha to the nitrogen atoms.
-
Chemical Reactivity and Derivatization Potential
The reactivity of 3-(pyrrolidin-1-yl)piperidine is dominated by the nucleophilic character of its two nitrogen atoms. Understanding their relative reactivity is key to planning selective derivatization.
Diagram: Reactivity Map
Caption: Reactivity map showing the two distinct nucleophilic centers.
-
Nucleophilicity: The pyrrolidine nitrogen is the more nucleophilic and sterically accessible of the two tertiary amines. This is a consequence of the C-N-C bond angles in the five-membered ring being smaller than the ideal tetrahedral angle, leading to higher p-character in the nitrogen lone pair, making it more available for reaction. Therefore, reactions with electrophiles (e.g., alkyl halides, acyl chlorides) under kinetically controlled conditions will likely occur preferentially at this position.
-
N-Alkylation/Acylation: Selective functionalization of the piperidine nitrogen can be achieved by first protecting the more reactive pyrrolidine nitrogen, for example, through protonation under carefully controlled pH, or by using bulky electrophiles that favor the less-hindered secondary amine.
-
Salt Formation: As a diamine, the compound will readily form salts with acids. Dihydrochloride salts are common for improving solubility and handling.[17]
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 3-(pyrrolidin-1-yl)piperidine is as a versatile, chiral building block in the synthesis of biologically active molecules.[8]
-
CNS Agents: Its structure is well-suited for ligands targeting G-protein coupled receptors (GPCRs) and ion channels in the CNS. The defined stereochemistry and the presence of two basic nitrogens allow for multi-point interactions with receptor binding pockets. It serves as a key intermediate for potential treatments for depression, anxiety, addiction, and for developing cognitive enhancers.[8]
-
Chiral Synthesis: The inherent chirality at the C3 position is a critical asset. Using enantiomerically pure forms, such as (R)- or (S)-3-(pyrrolidin-1-yl)piperidine, allows for the synthesis of stereochemically pure final compounds. This is crucial for improving therapeutic efficacy and reducing off-target side effects, as different enantiomers can have vastly different pharmacological profiles.[7][8]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~154 Da, this scaffold fits well within the "rule-of-three" for fragment libraries.[3] It provides a rigid, 3D-rich core that can be elaborated to explore chemical space efficiently, moving away from the "flatland" of aromatic-rich compound collections.
Safety, Handling, and Storage
As with any reactive amine, proper safety protocols are mandatory.
-
Hazard Identification: 3-(Pyrrolidin-1-yl)piperidine is classified as causing skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). It should be handled with care, assuming it has similar or greater toxicity to its parent heterocycles like piperidine, which is toxic and corrosive.[18][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling Protocol:
-
Work exclusively within a certified chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of skin contact, immediately wash the affected area with copious amounts of water.
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
Ensure all containers are tightly sealed when not in use to prevent exposure to moisture and air.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. It is best stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
3-(Pyrrolidin-1-yl)piperidine is a high-value chemical scaffold that offers medicinal chemists a unique combination of structural rigidity, three-dimensionality, chirality, and dual basicity. Its physicochemical properties make it an attractive starting point for the synthesis of complex molecules, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation therapeutics.
References
-
Vertex AI Search. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. 1
-
Fisher Scientific. Safety Data Sheet. 18
-
ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. 13
-
Racanicchi, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 7
-
Song, H., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
-
Larduinat, M., et al. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. 14
-
Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
-
PubChem. 3-Piperidin-1-yl-2-pyrrolidin-1-ylpyridine.
-
Saeed, G., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research. 20
-
AiFChem. 3-(Pyrrolidin-1-yl)piperidine.
-
PubChem. 4-(1-Pyrrolidinyl)piperidine.
-
MySkinRecipes. (R)-1-(Pyrrolidin-3-yl)piperidine.
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry.
-
Organic Chemistry Portal. Pyrrolidine synthesis.
-
White Rose eTheses Online. Synthesis of Piperidines Using Organometallic Chemistry.
-
PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
-
Pen-Active. The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
-
Gribble, G. W. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
LabSolutions. 3-Pyrrolidin-1-yl-piperidine dihydrochloride.
-
Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
-
AWS. Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine.
-
ChemicalBook. 4-(1-Pyrrolidinyl)piperidine.
-
PubChem. Piperidine.
-
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
PubChem. Piperidin-1-yl-acetic acid.
-
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
-
NIH. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
-
Chemical-Suppliers. 3-(pyrrolidin-1-ylcarbonyl)piperidine.
-
Sigma-Aldrich. 4-(1-Pyrrolidinyl)piperidine 95%.
-
ResearchGate. (2017). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
-
Santa Cruz Biotechnology. 1-Pyrrolidin-3-yl-piperidine.
-
FooDB. Showing Compound Piperidine (FDB012644).
-
MDPI. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
Sources
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. nbinno.com [nbinno.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-1-(Pyrrolidin-3-yl)piperidine [myskinrecipes.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 11. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. labsolu.ca [labsolu.ca]
- 18. fishersci.com [fishersci.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. researchgate.net [researchgate.net]
